molecular formula C17H18N4O5S2 B2646082 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893373-85-8

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2646082
CAS No.: 893373-85-8
M. Wt: 422.47
InChI Key: VPYURDIWEFBYSX-UHFFFAOYSA-N
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Description

2-((3-(2-Methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thienopyrimidine core, which is known for its biological activity, and a nitrophenylacetamide moiety, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thieno compounds with urea or thiourea under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine derivative with a suitable thiol compound under nucleophilic substitution conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The methoxyethyl group can be substituted under nucleophilic conditions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the thienopyrimidine core is known for its potential as an inhibitor of various enzymes and receptors. This makes the compound a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The nitrophenylacetamide moiety may enhance the compound’s ability to interact with biological targets, making it a promising lead compound for the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity, while the nitrophenylacetamide moiety can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as certain kinase inhibitors.

    Nitrophenylacetamide Derivatives: Compounds with similar nitrophenylacetamide moieties, which are often explored for their biological activity.

Uniqueness

What sets 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide apart is the combination of these two functional groups, which can provide a unique profile of chemical reactivity and biological activity. This dual functionality can be leveraged to design compounds with specific properties for targeted applications.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-26-8-7-20-16(23)15-13(6-9-27-15)19-17(20)28-10-14(22)18-11-2-4-12(5-3-11)21(24)25/h2-5H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYURDIWEFBYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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